molecular formula C14H20N2O2 B2373909 N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide CAS No. 2305500-29-0

N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide

Cat. No.: B2373909
CAS No.: 2305500-29-0
M. Wt: 248.326
InChI Key: LXKYTGJSVFYVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide is a synthetic compound that features a furan ring, a piperidine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

    Coupling of the Furan and Piperidine Rings: The furan and piperidine rings are coupled using a suitable linker, such as a bromoalkane, under basic conditions.

    Formation of the Amide Group: The final step involves the formation of the amide group through the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamine.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring may participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target proteins. The amide group may also play a role in binding through hydrogen bonding or dipole-dipole interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]-3-methyl-4-nitrobenzamide: This compound features a similar core structure but with additional functional groups that may alter its biological activity.

    N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide:

Uniqueness

N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide is unique due to the presence of both furan and piperidine rings, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h2,6-7,10,12H,1,3-5,8-9,11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKYTGJSVFYVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC=CO1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.